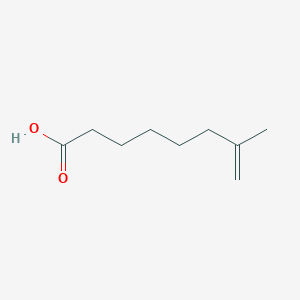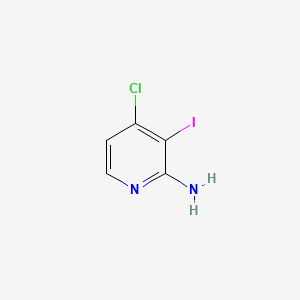![molecular formula C8H8O3S B1370458 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid CAS No. 1169491-14-8](/img/structure/B1370458.png)
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
概要
説明
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids and derivatives It is characterized by a fused ring system containing both thiophene and pyran rings
作用機序
Target of Action
The primary target of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site , which is involved in the regulation of various cellular processes, including intracellular membrane trafficking and cell migration .
Biochemical Pathways
It is known to antagonize the ras-related protein rab-7 , which plays a key role in the regulation of endocytic trafficking and lysosome biogenesis .
Result of Action
The compound’s action results in the reduction of class switch DNA recombination (CSR) in B cells and survival of plasma cells . This suggests that it may have potential therapeutic applications in conditions where these cellular processes are dysregulated .
生化学分析
Biochemical Properties
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatase 1B. This enzyme is involved in the regulation of insulin signaling pathways and has been identified as a potential target for the treatment of diabetes and obesity . The compound interacts with the enzyme by forming a salt bridge with the aspartic acid residue at position 48, which enhances its selectivity and inhibitory potency . Additionally, this compound may interact with other proteins and biomolecules, although these interactions are less well-characterized.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, this compound has been shown to increase insulin sensitivity and resistance to obesity in animal models . It influences cell function by modulating cell signaling pathways, including those involved in insulin signaling, and by affecting gene expression related to metabolic processes . Furthermore, this compound has been observed to impact cellular metabolism, potentially altering the balance of metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protein tyrosine phosphatase 1B. The compound binds to the active site of the enzyme, forming a stable complex that prevents the dephosphorylation of tyrosine residues on target proteins This inhibition leads to enhanced insulin signaling and improved glucose uptake in cells
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of insulin sensitivity and metabolic regulation . The exact temporal dynamics of these effects are still being elucidated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and reduce obesity-related symptoms without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protein tyrosine phosphatase 1B. This interaction affects the insulin signaling pathway, leading to changes in glucose metabolism and energy homeostasis . The compound may also interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biological effects
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and possibly the nucleus Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with its molecular targets and modulate cellular processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is investigated for its potential use in materials science, such as in the development of organic semiconductors.
類似化合物との比較
Similar Compounds
- 2-(Oxalyl-Amino)-4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
- 2-Amino-4,7-dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Uniqueness
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is unique due to its specific ring structure and the presence of both thiophene and pyran rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMGBYIAUZTFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620356 | |
| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169491-14-8 | |
| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



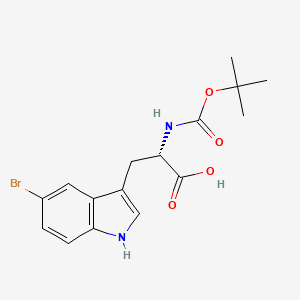

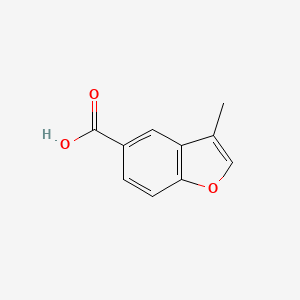

![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1370388.png)
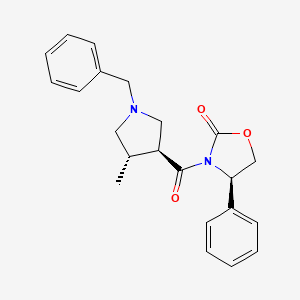
![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)

![Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate](/img/structure/B1370395.png)
![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)

